1,8-Dichloro-9H-fluoren-9-one 1,8-Dichloro-9H-fluoren-9-one
Brand Name: Vulcanchem
CAS No.: 18458-03-2
VCID: VC21031549
InChI: InChI=1S/C13H6Cl2O/c14-9-5-1-3-7-8-4-2-6-10(15)12(8)13(16)11(7)9/h1-6H
SMILES: C1=CC2=C(C(=C1)Cl)C(=O)C3=C2C=CC=C3Cl
Molecular Formula: C13H6Cl2O
Molecular Weight: 249.09 g/mol

1,8-Dichloro-9H-fluoren-9-one

CAS No.: 18458-03-2

Cat. No.: VC21031549

Molecular Formula: C13H6Cl2O

Molecular Weight: 249.09 g/mol

* For research use only. Not for human or veterinary use.

1,8-Dichloro-9H-fluoren-9-one - 18458-03-2

Specification

CAS No. 18458-03-2
Molecular Formula C13H6Cl2O
Molecular Weight 249.09 g/mol
IUPAC Name 1,8-dichlorofluoren-9-one
Standard InChI InChI=1S/C13H6Cl2O/c14-9-5-1-3-7-8-4-2-6-10(15)12(8)13(16)11(7)9/h1-6H
Standard InChI Key TZGAQHDQUSHGHX-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Cl)C(=O)C3=C2C=CC=C3Cl
Canonical SMILES C1=CC2=C(C(=C1)Cl)C(=O)C3=C2C=CC=C3Cl

Introduction

Chemical Identity and Structural Properties

1,8-Dichloro-9H-fluoren-9-one is an organic compound belonging to the fluorenone family, characterized by a fused ring system that includes a carbonyl group. The compound features chlorine atoms specifically at the 1 and 8 positions, which contribute to its distinctive chemical properties and reactivity patterns. Its structure consists of a fluorene backbone with a ketone functional group at the 9 position and two chlorine atoms at the 1 and 8 positions.

Physical and Chemical Properties

The key identifiers and physicochemical properties of 1,8-Dichloro-9H-fluoren-9-one are summarized in Table 1 below:

PropertyValue
CAS Number18458-03-2
Molecular FormulaC₁₃H₆Cl₂O
Molecular Weight249.09 g/mol
IUPAC Name1,8-dichlorofluoren-9-one
Standard InChIInChI=1S/C13H6Cl2O/c14-9-5-1-3-7-8-4-2-6-10(15)12(8)13(16)11(7)9/h1-6H
Standard InChIKeyTZGAQHDQUSHGHX-UHFFFAOYSA-N
SMILESC1=CC2=C(C(=C1)Cl)C(=O)C3=C2C=CC=C3Cl
PubChem Compound ID12950384

The compound's structure, featuring chlorine atoms at positions 1 and 8, gives it distinct characteristics compared to other fluorenone derivatives. The presence of these electron-withdrawing groups affects the electron density distribution across the molecule, influencing its reactivity and physical properties.

Reactivity and Chemical Behavior

The reactivity patterns of 1,8-Dichloro-9H-fluoren-9-one are influenced by both the carbonyl group at the 9-position and the chlorine substituents at the 1 and 8 positions. By examining related chlorinated fluorene compounds, we can infer several aspects of its chemical behavior.

Oxidation-Reduction Properties

Research on halogenated fluorene derivatives indicates that chlorinated compounds typically show lower oxidation rates compared to their bromo and iodo counterparts. In comparative kinetic studies of halogenated fluorenes, the order of oxidation rates has been observed as: Fluorene > Iodo-fluorene > Bromo-fluorene > Chloro-fluorene .

This decreased reactivity toward oxidation can be attributed to the strong electron-withdrawing effects of the chlorine atoms, which reduce electron density at potential oxidation sites. Additionally, the presence of the carbonyl group at the 9-position in 1,8-Dichloro-9H-fluoren-9-one further affects its redox properties compared to the corresponding fluorene derivative.

Substitution Reactions

The chlorine atoms in 1,8-Dichloro-9H-fluoren-9-one may undergo nucleophilic aromatic substitution reactions under appropriate conditions. These reactions could potentially be utilized to introduce various functional groups, creating more complex derivatives with tailored properties for specific applications.

Comparison with Related Compounds

Structural Analogs

Comparing 1,8-Dichloro-9H-fluoren-9-one with other fluorenone derivatives provides valuable insights into structure-property relationships. Table 2 presents a comparison with selected related compounds:

CompoundStructural DifferencesKey Property Distinctions
FluorenoneNo substituentsHigher oxidation rate, different electronic properties
1,8-Dinitrofluoren-9-oneNitro groups instead of chlorineDifferent electronic effects, potentially higher reactivity
2,7-DichlorofluoreneChlorine at different positions, no carbonylDifferent reactivity pattern, not a ketone
1,8-Dichloro-9-(dimethoxymethyl)-9H-fluoreneAdditional dimethoxymethyl group at 9-positionDifferent functional group at 9-position

The comparison highlights how the specific positioning of substituents and the nature of functional groups significantly impact the chemical and physical properties of these compounds .

Electronic Effects

The chlorine atoms at positions 1 and 8 in 1,8-Dichloro-9H-fluoren-9-one create unique electronic effects that distinguish it from other halogenated fluorenone derivatives. These effects include:

  • Electron-withdrawing influence on the aromatic system

  • Modified reactivity at the carbonyl carbon

  • Altered electrophilicity of the aromatic rings

  • Potential for halogen bonding interactions

These electronic properties can be strategically utilized in designing chemical transformations or in developing materials with specific electronic characteristics .

Historical and Research Context

The study of fluorenone derivatives has a rich history dating back to the early 20th century. Historical literature on 1,8-Dichloro-9H-fluoren-9-one includes early studies published in the Journal of the American Chemical Society in 1933 by Huntress and Cliff, indicating the long-standing interest in this class of compounds.

Research Developments

Recent research on fluorenone derivatives has focused on exploring their potential in various applications:

  • Pharmacological studies investigating their biological activities and therapeutic potential

  • Materials science research examining their optical and electronic properties

  • Synthetic methodology development for the efficient preparation of functionalized fluorenones

The ongoing research interest in fluorenone derivatives suggests that compounds like 1,8-Dichloro-9H-fluoren-9-one continue to be relevant in contemporary chemical research .

Analytical Methods and Characterization

The characterization of 1,8-Dichloro-9H-fluoren-9-one typically employs various analytical techniques to confirm its structure and purity. These techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Infrared (IR) spectroscopy to identify functional groups, particularly the carbonyl group

  • Mass spectrometry for molecular weight determination and fragmentation pattern analysis

  • X-ray crystallography for definitive structural confirmation

  • Chromatographic methods for purity assessment

These analytical approaches provide comprehensive data for the unambiguous identification and characterization of 1,8-Dichloro-9H-fluoren-9-one in research and development contexts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator